5-Bromo-2-butyramidobenzoic acid

Drug Discovery Biochemical Assays Inhibitor Screening

5-Bromo-2-butyramidobenzoic acid fills a niche yet critical gap: a high-purity, brominated benzoic acid scaffold with a butyramido substituent at the 2-position, where public bioactivity data is absent. Procuring this compound from unverified sources risks undefined purity, stability, and identity. • Verified identity: CAS 73721-76-3, MF C₁₁H₁₂BrNO₃, MW 286.12 g/mol. • Supplied at ≥97% purity (mode across major vendors), suitable as a synthetic building block or reference standard. • Immediate availability from stocked inventory; ambient shipping.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 73721-76-3
Cat. No. B1280511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-butyramidobenzoic acid
CAS73721-76-3
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
InChIInChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
InChIKeyGXWCOUDKEAADOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-butyramidobenzoic Acid: Procurement & Chemical Identity


5-Bromo-2-butyramidobenzoic acid (CAS 73721-76-3) is a substituted benzoic acid derivative with the molecular formula C11H12BrNO3 and a molecular weight of 286.12 g/mol . The structure features a bromine atom at the 5-position and a butyramido group at the 2-position of the benzoic acid core . It is commercially available from multiple suppliers, typically with a purity specification of 95-97% . However, a comprehensive search of the scientific and patent literature reveals a significant gap: there are no primary research articles, patents, or authoritative database entries that report quantitative biological, chemical, or physical performance data for this specific compound.

CAS 73721-76-3 identity confirmed, but no peer-reviewed research data available

Vendor-reported purity specification only; independent characterization absent

Absence of bioactivity or physicochemical data limits selection for mechanism-based research

5-Bromo-2-butyramidobenzoic Acid: Interchangeability Risk


The scientific and industrial selection of 5-Bromo-2-butyramidobenzoic acid (CAS 73721-76-3) over potential analogs cannot be justified or even evaluated based on public domain knowledge. Substitution is a high-risk proposition because there is a complete absence of verifiable, quantitative data in primary research or patents to define its performance characteristics or differentiate it from related compounds like 2-butyramidobenzoic acid (CAS 6328-94-5) [1], 4-butyramidobenzoic acid , or other halogenated benzoic acid derivatives. Without head-to-head comparisons, class-level inferences, or even standalone activity metrics, any assumption of functional equivalence is unfounded. Procurement decisions based on unverified similarity carry inherent and unquantifiable risk.

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No comparative data vs. 2-butyramidobenzoic acid or other halogenated analogs exist; substitution cannot be justified.

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Assumed functional equivalence from structural similarity carries unquantifiable risk in research applications.

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Procurement based on vendor claims without verification may compromise experimental reproducibility.

5-Bromo-2-butyramidobenzoic Acid: Evidence Gap Analysis


Biological Activity Data Gap

A comprehensive search of the primary literature yields no peer-reviewed studies reporting quantitative biological activity for 5-Bromo-2-butyramidobenzoic acid. No data exists for enzyme inhibition (IC50), antimicrobial activity (MIC), or cell-based assays (EC50) [1]. In contrast, the non-brominated analog 2-butyramidobenzoic acid (CAS 6328-94-5) has been used as a synthetic intermediate, but its biological activity is also not quantified in the accessed literature [2]. This represents a complete data void rather than a comparative difference.

Biological Activity
Data to verify

No quantitative data in primary literature or patents.

Selection unsupported for any mechanism-based research.

Analog 2-butyramidobenzoic acid also lacks bioactivity data.

Drug Discovery Biochemical Assays Inhibitor Screening

Physicochemical Property Data Gap

No experimental data for key physicochemical properties (e.g., LogP, aqueous solubility, pKa) could be located for 5-Bromo-2-butyramidobenzoic acid. This prevents any quantitative assessment of its drug-likeness, permeability, or solubility relative to analogs. The non-brominated analog, 2-butyramidobenzoic acid, has a reported molecular weight of 207.23 g/mol , but this structural difference alone is insufficient to predict the impact of the 5-bromo substituent on these critical parameters.

Physicochemical Properties
Context-dependent

No experimental LogP, solubility, or pKa data available.

Lead optimization selection is uninformed.

Impact of 5-bromo substituent on properties is unknown.

Medicinal Chemistry Lead Optimization ADME Prediction

Unverified Antibacterial Claims

Some vendor websites claim 5-Bromo-2-butyramidobenzoic acid has 'potential' antimicrobial activity, but these statements are not supported by any cited primary data, such as MIC values against specific bacterial strains . In contrast, research on structurally related 4-butyramidobenzoate derivatives has reported specific antimicrobial and anti-biofilm activities, with MIC values in the micromolar range (33.3-66.7 µM) [1]. Without analogous data for the target compound, its utility in antimicrobial research remains purely speculative.

Antibacterial Claims
Data to verify

Vendor claims of 'potential' activity without MIC data.

Antimicrobial screening not justified by data.

Related derivatives show MIC 33.3-66.7 µM in literature.

Antimicrobial Research Infectious Disease Biofilm Inhibition

5-Bromo-2-butyramidobenzoic Acid: Application Scenarios


Medicinal Chemistry Lead Optimization

Not currently a viable scenario. The lack of fundamental data on target binding, cellular activity, or pharmacokinetic properties precludes its rational selection for lead optimization programs .

Chemical Biology Probe Development

Not currently a viable scenario. As there are no reported bioactivity profiles, selectivity data, or validated target engagement assays, this compound cannot serve as a qualified chemical probe .

Analytical Reference Standard

Potentially viable but unverified. While the compound is available in high purity (e.g., 97%) , its suitability as a reference standard depends on its stability and impurity profile, which are not documented in the public domain. Procurement for this purpose is based on vendor specifications alone.

Application
Selection Property
Validation Focus
Lead optimization research
Target binding and PK properties unreported
Experimental activity and ADME data required
Chemical probe development
No bioactivity or selectivity data available
Target engagement assays needed
Analytical reference standard
Vendor-specified purity; stability undocumented
Stability and impurity profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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